methyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, bromothiophenyl, cyano, and methoxy-oxoethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, cyano compounds, and pyran precursors. The synthetic route may involve:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromothiophenyl Group: This step may involve bromination reactions followed by coupling with thiophene derivatives.
Functional Group Modifications: Amination, cyano addition, and esterification reactions are employed to introduce the amino, cyano, and methoxy-oxoethyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the bromothiophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Methyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-(5-chlorothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
- Methyl 6-amino-4-(5-fluorothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate
Uniqueness
Methyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate is unique due to the presence of the bromothiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C15H13BrN2O5S |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
methyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H13BrN2O5S/c1-21-11(19)5-8-13(15(20)22-2)12(7(6-17)14(18)23-8)9-3-4-10(16)24-9/h3-4,12H,5,18H2,1-2H3 |
InChI Key |
KXRPTPXXJYFSEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OC |
Origin of Product |
United States |
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